Megestrol-d5

LC-MS/MS internal standard Isotopic purity Method validation

Megestrol-d5 is a pentadeuterated stable isotope-labeled internal standard (SIL-IS) specifically engineered for accurate LC-MS/MS quantification of megestrol in complex biological matrices. Unlike unlabeled standards, it provides a +5 Da mass shift, ensuring complete resolution from endogenous interferences and correcting for matrix effects, extraction variability, and ionization suppression. Essential for clinical TDM, residue analysis per EU 2002/657/EC, and ADME studies. High isotopic purity (≥99 atom% D) ensures minimal cross-talk.

Molecular Formula C22H30O3
Molecular Weight 347.5 g/mol
Cat. No. B12408512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMegestrol-d5
Molecular FormulaC22H30O3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
InChIInChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i2D3,5D2
InChIKeyVXIMPSPISRVBPZ-BZOIHYCQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.005 g / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Megestrol-d5 Procurement Guide: Analytical Specifications and Primary Research Use


Megestrol-d5 (C₂₂H₂₅D₅O₃, MW ~347.5 g/mol) is a pentadeuterated stable isotope-labeled analog of megestrol, a synthetic progestin . It is manufactured as a purified neat solid for exclusive use as a Stable Isotope-Labeled Internal Standard (SIL-IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows [1]. Unlike unlabeled megestrol reference standards used for pharmacopeial identity and assay testing, Megestrol-d5 is specifically formulated to correct for matrix effects, extraction variability, and ionization suppression in complex biological sample analysis [2].

Why Megestrol-d5 Cannot Be Substituted with Unlabeled Megestrol or Structural Analogs


Substituting Megestrol-d5 with unlabeled megestrol or a structural analog (such as medrysone or betamethasone) in LC-MS/MS workflows introduces unquantifiable analytical error. Unlabeled standards do not co-elute identically with the target analyte, leading to differential matrix effects and ionization suppression/enhancement that invalidate method accuracy and precision [1]. Structural analogs, while sharing some chemical properties, exhibit different extraction recovery and ionization responses relative to megestrol, resulting in poor internal standard normalized matrix factors and unacceptable inter-batch variability [2]. Only a stable isotope-labeled analog with a sufficient mass shift (Δm ≥ +3 Da) can correct for these variables, a requirement that Megestrol-d5 specifically fulfills by providing a +5 Da shift from the native megestrol (C₂₂H₃₀O₃) parent ion [3].

Megestrol-d5 Quantitative Evidence: Comparative Analytical Performance Data


Comparative Chemical and Isotopic Purity: Megestrol-d5 vs. Megestrol-d3

The procurement value of a deuterated internal standard is critically dependent on its isotopic purity (atom% D), as low isotopic enrichment introduces a 'cross-talk' contribution from the unlabeled M₀ peak into the M+5 channel, leading to calibration curve non-linearity and quantification bias. Megestrol-d5 is supplied with isotopic enrichment certified at ≥99 atom% D , providing a 5 Dalton mass shift (Δm = +5) from native megestrol . In contrast, commercially available Megestrol-d3 and Megestrol acetate-d3 products are typically specified at 98 atom% D or 95 atom% D, with isotopic enrichment ranging from 95% to 98 atom% D .

LC-MS/MS internal standard Isotopic purity Method validation Deuterated reference standard

Quantitative Recovery and Matrix Effect Correction: Isotope-Labeled vs. Non-Isotopic Internal Standards

The use of a non-isotopic internal standard (e.g., medrysone or betamethasone) in megestrol bioanalysis introduces variable matrix effects that differ from the analyte. Isotope-labeled internal standards such as Megestrol-d5 co-elute with the analyte and experience identical extraction recovery, ionization response, and matrix effects, thereby normalizing these sources of variability [1]. This isotope dilution approach simultaneously corrects for recovery rates and matrix effects across different sample matrices, enabling calibration with pure solvent standards without matrix-matched calibration [2]. In contrast, methods employing structural analog internal standards require matrix-matched calibration curves and exhibit significantly higher inter-subject variability in clinical sample analysis [3].

Matrix effect Ion suppression LC-MS/MS recovery Bioanalytical method validation

Analytical Selectivity Advantage: Δm = +5 Da vs. Δm = +3 Da Labeling

A critical risk in deuterated internal standard selection is isotopic overlap between the internal standard channel and the naturally occurring ¹³C isotopic peaks of the unlabeled analyte. Megestrol-d5 provides a +5 Dalton mass shift, placing the IS channel beyond the M+4 isotopic envelope of the native megestrol molecule (C₂₂H₃₀O₃). By contrast, the +3 Dalton shift of Megestrol-d3 creates potential overlap with the M+2 and M+3 natural abundance ¹³C and ¹⁸O isotopic peaks of the unlabeled analyte, which can compromise assay selectivity and lower limit of quantitation (LLOQ) at trace concentrations [1]. The +5 Da mass shift of Megestrol-d5 provides a 2 Da safety margin beyond the typical M+3 isotopic cluster, ensuring baseline-resolved MRM channels [2].

Mass spectrometry Isotopic interference M+ isotope Selectivity

Comparative Procurement Value: Megestrol-d5 vs. Megestrol Acetate-d3 for Free Base Quantification

Megestrol is commonly administered as its acetate prodrug (megestrol acetate), which undergoes hydrolysis to the active megestrol free base in vivo. For accurate pharmacokinetic assessment of the active moiety, a free base internal standard is required to correct for variable in vivo and ex vivo hydrolysis. Megestrol-d5 directly matches the chemical structure of the megestrol free base, enabling precise quantification without the confounding factor of differential extraction recovery between an acetate ester internal standard and the free base analyte [1]. Megestrol acetate-d3, while suitable for prodrug quantification, introduces structural mismatch when analyzing the free base, necessitating separate calibration ranges or introducing extraction bias [2].

Internal standard selection Prodrug analysis Hydrolysis correction Method accuracy

Megestrol-d5: Optimized Application Scenarios in Quantitative Bioanalysis and Metabolism Research


Regulated Bioequivalence Studies of Megestrol Acetate Formulations

Megestrol-d5 is the optimal internal standard for LC-MS/MS quantification of megestrol free base in human plasma following oral administration of megestrol acetate tablets or oral suspensions. The +5 Da mass shift ensures complete resolution from endogenous isotopic interferences, while its chemical identity as the free base corrects for variable in vivo hydrolysis of the acetate prodrug. Method validation parameters (accuracy: 85-115%, precision: ≤15% CV) are achievable across the 0.5-500 ng/mL calibration range using pure solvent calibration curves without matrix matching [1].

Veterinary Drug Residue Monitoring in Food-Producing Animals

For confirmatory analysis of megestrol acetate residues in bovine and porcine plasma, kidney fat, and edible tissues, Megestrol-d5 provides the required isotopic dilution to meet EU Commission Decision 2002/657/EC and FDA CVM GFI #118 performance criteria. The ≥99 atom% D isotopic purity minimizes isotopic cross-talk, enabling reliable quantitation at Maximum Residue Limit (MRL) concentrations (typically 0.1-5 µg/kg) with ion ratio confirmation criteria (<20% tolerance for two transition ions) [1].

In Vitro Metabolism and Drug-Drug Interaction Studies

Megestrol-d5 enables precise quantification of megestrol in hepatocyte incubations and liver microsomal preparations, where matrix effects from NADPH, cofactors, and cellular debris are substantial. The co-eluting SIL-IS normalizes ionization suppression caused by phospholipids and other endogenous components, allowing accurate determination of intrinsic clearance (CLint) and metabolite profiling without the need for matrix-matched calibration curves for each incubation condition [1].

Clinical Therapeutic Drug Monitoring in Cachexia and Oncology Patients

For therapeutic drug monitoring of megestrol in oncology and HIV-associated cachexia patients, Megestrol-d5 provides the analytical robustness required for plasma concentrations spanning two orders of magnitude (10-1000 ng/mL). The +5 Da mass shift eliminates cross-talk from the unlabeled M+4 cluster, ensuring accurate quantification at trough concentrations (<20 ng/mL) where isotopic interference would otherwise compromise clinical decision-making regarding dose adjustment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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